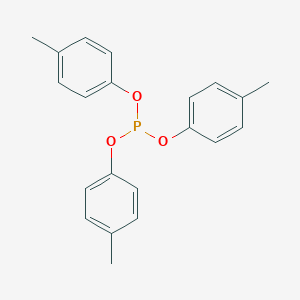

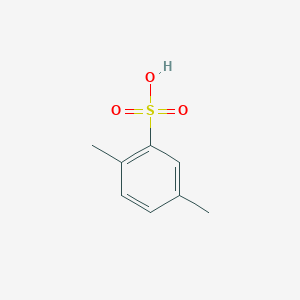

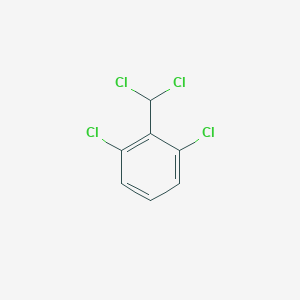

![molecular formula C9H9NS B147675 2,4-Dimethylbenzo[d]thiazole CAS No. 5262-63-5](/img/structure/B147675.png)

2,4-Dimethylbenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylbenzo[d]thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. Although the provided papers do not directly discuss 2,4-Dimethylbenzo[d]thiazole, they do provide insights into the chemistry of related thiazole derivatives and their potential applications.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their function. The rigid planar structure of thiazolo[5,4-d]thiazoles, for example, facilitates efficient intermolecular π–π overlap, which is essential for their semiconductor properties . The structure-activity relationship is also evident in the synthesis of biologically active complexes of thiadiazole derivatives, where the ligand's structure influences the properties and biological activity of the resulting metal complexes . This suggests that the molecular structure of 2,4-Dimethylbenzo[d]thiazole would play a significant role in its reactivity and potential applications.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are influenced by their molecular structure. The reactivity of these compounds can be tailored by functionalizing them with different substituents. For example, the synthesis of biologically active complexes involves the reaction of thiadiazole derivatives with different metal ions . The anticancer activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives is a result of their ability to interact with biological targets, which is a consequence of their chemical reactivity . These studies indicate that 2,4-Dimethylbenzo[d]thiazole would also be expected to participate in a variety of chemical reactions, potentially leading to applications in medicinal chemistry or materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined by their molecular structure and substituents. These properties include oxidative stability, planarity, and the ability to form π–π interactions, which are important for their electronic properties . The physico-chemical properties of metal complexes of thiadiazole derivatives, such as elemental composition, molar conductance, and magnetic susceptibility, are characterized to propose probable structures for these complexes . The physical and chemical properties of 2,4-Dimethylbenzo[d]thiazole would similarly be characterized to understand its behavior and potential applications in various fields.

Applications De Recherche Scientifique

Thiazole, a well-known five-membered heterocyclic compound, has been extensively studied for its diverse biological and pharmacological activities. The recent literature and patents reveal a broad spectrum of applications for thiazole derivatives, ranging from therapeutic uses to their roles in medicinal chemistry as potent anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among others.

Therapeutic Applications of Thiazole Derivatives

A review by Leoni et al. (2014) highlights the medicinal chemistry perspective of thiazole derivatives, emphasizing their utility across various therapeutic areas due to the specificity of enzyme targets. This includes their role as inhibitors of phosphatidylinositol-3-kinase, protein kinase, and enzymes involved in metabolism, showcasing the thiazole ring as a crucial scaffold in drug discovery (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Another comprehensive review by Sharma et al. (2019) elaborates on the wide-ranging biological activities of thiazole derivatives, documented through patents filed from 2000 to 2017. The focus is primarily on anti-infective and anticancer potentials, underlining the importance of thiazole-based compounds in contemporary medicinal chemistry (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Anticancer and Antimicrobial Potential

The anticancer and antimicrobial properties of thiazole derivatives are well-documented. Jain et al. (2017) review the structural diversity of thiazole derivatives and their specific anticancer activities. The molecular modeling of these compounds suggests modifications that could enhance their anticancer efficacy, indicating thiazole derivatives as valuable leads in oncology (Jain, Pattnaik, Pathak, Kumar, Pathak, Jain, & Vaidya, 2017).

Mohanty et al. (2021) provide an extensive review of the antibacterial activity of thiazole and its derivatives, highlighting their significant efficacy against various bacteria and pathogens. This reinforces the role of thiazole derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Mohanty, Behera, Behura, Shubhadarshinee, Mohapatra, Barick, & Jali, 2021).

Safety And Hazards

The safety information for 2,4-Dimethylbenzo[d]thiazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2,4-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXVIGPUOXPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476644 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzo[d]thiazole | |

CAS RN |

5262-63-5 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.